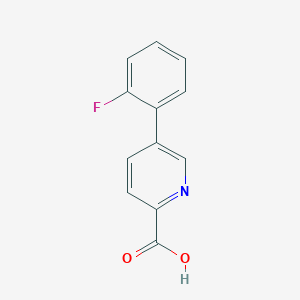

5-(2-Fluorophenyl)picolinic acid

Description

BenchChem offers high-quality 5-(2-Fluorophenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Fluorophenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-4-2-1-3-9(10)8-5-6-11(12(15)16)14-7-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCBXJDDFWXTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673418 | |

| Record name | 5-(2-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158763-56-4 | |

| Record name | 5-(2-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Fluorophenyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Fluorophenyl)picolinic acid is a fascinating heterocyclic compound that stands at the intersection of medicinal chemistry, agrochemicals, and materials science. As a derivative of picolinic acid (pyridine-2-carboxylic acid), it possesses the inherent chelating properties and biological relevance of its parent scaffold. The introduction of a 2-fluorophenyl substituent at the 5-position of the pyridine ring imparts unique steric and electronic properties, which can significantly influence its chemical reactivity, physicochemical characteristics, and biological activity. This guide provides a comprehensive overview of the structure, synthesis, and potential applications of 5-(2-Fluorophenyl)picolinic acid, offering a technical resource for researchers engaged in its study and utilization.

Molecular Structure and Physicochemical Properties

The foundational aspect of understanding any chemical entity is a thorough characterization of its molecular structure and physicochemical properties. These parameters govern its behavior in both chemical and biological systems.

Chemical Structure and Identifiers

5-(2-Fluorophenyl)picolinic acid is characterized by a picolinic acid core with a 2-fluorophenyl group attached to the C5 position of the pyridine ring.

Caption: 2D structure of 5-(2-Fluorophenyl)picolinic acid.

Table 1: Chemical Identifiers for 5-(2-Fluorophenyl)picolinic acid

| Identifier | Value | Source |

| IUPAC Name | 5-(2-Fluorophenyl)pyridine-2-carboxylic acid | - |

| CAS Number | 1158763-56-4 | [1] |

| Molecular Formula | C₁₂H₈FNO₂ | [1] |

| Molecular Weight | 217.20 g/mol | [1] |

| SMILES | C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)F | [1] |

Physicochemical Properties

Table 2: Predicted and Comparative Physicochemical Properties

| Property | 5-(2-Fluorophenyl)picolinic acid (Predicted) | 5-(4-Fluorophenyl)picolinic acid (Experimental) | Picolinic Acid (Experimental) | Source |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | Not available | 50.19 Ų | [1] |

| logP | 2.5859 | 2.51 | 0.72 | [1][2][3] |

| pKa | Not available | 3.35 | 0.99 | [2][3] |

| Solubility | Not available | pH-dependent | Very soluble in water, less soluble in ethanol, sparingly soluble in acetonitrile | [2] |

The presence of the fluorine atom is known to increase lipophilicity, which is reflected in the predicted logP value and may enhance the compound's ability to cross biological membranes.[2] The acidity of the carboxylic acid group is expected to be similar to that of the 4-fluoro isomer.

Synthesis and Characterization

The synthesis of 5-(2-Fluorophenyl)picolinic acid can be approached through several synthetic strategies. A common and effective method for forming the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible and efficient synthesis involves the palladium-catalyzed cross-coupling of a 5-halopicolinate ester with 2-fluorophenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.

Caption: Proposed synthetic workflow for 5-(2-Fluorophenyl)picolinic acid.

Experimental Protocol (Representative)

This protocol is a representative procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.[4]

Step 1: Suzuki-Miyaura Cross-Coupling

-

To a solution of methyl 5-bromopicolinate (1.0 eq) in dry 1,4-dioxane under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorophenylboronic acid (1.2 eq).

-

Add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

-

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).

-

Heat the reaction mixture to 90 °C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the methyl 5-(2-fluorophenyl)picolinate intermediate.

Step 2: Ester Hydrolysis

-

Dissolve the purified methyl 5-(2-fluorophenyl)picolinate intermediate in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the hydrolysis by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with hydrochloric acid (1 M).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 5-(2-Fluorophenyl)picolinic acid.

Spectroscopic Characterization (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

| Pyridine-H3 | ~8.2-8.4 (d) | ~125-127 | |

| Pyridine-H4 | ~8.0-8.2 (dd) | ~138-140 | |

| Pyridine-H6 | ~8.8-9.0 (d) | ~150-152 | |

| Phenyl-H3' | ~7.2-7.4 (m) | ~128-130 | |

| Phenyl-H4' | ~7.1-7.3 (m) | ~124-126 (d, JCF) | |

| Phenyl-H5' | ~7.4-7.6 (m) | ~130-132 (d, JCF) | |

| Phenyl-H6' | ~7.5-7.7 (m) | ~115-117 (d, JCF) | |

| Pyridine-C2 (C=O) | - | ~165-167 | |

| Pyridine-C5 | - | ~135-137 | |

| Phenyl-C1' | - | ~128-130 (d, JCF) | |

| Phenyl-C2' | - | ~160-162 (d, JCF) | |

| Carboxyl-OH | ~13-14 (br s) | - | May not be observed depending on solvent and concentration |

Note: Predicted chemical shifts are in ppm relative to TMS. Coupling constants (J) for fluorine-carbon couplings are expected.

Potential Biological Activity and Applications

The picolinic acid scaffold is a privileged structure in medicinal and agricultural chemistry. Its derivatives have been explored for a wide range of biological activities.

Herbicidal Activity

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[5] These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plants. The primary target of some picolinate herbicides is the auxin-signaling F-box protein 5 (AFB5).[5]

Caption: Proposed mechanism of herbicidal action via the AFB5 signaling pathway.

Given the herbicidal activity of other picolinic acid derivatives, it is plausible that 5-(2-Fluorophenyl)picolinic acid could also exhibit such properties. The 2-fluoro substitution may influence its binding affinity to AFB5 and its overall efficacy.

Anticancer and Immunomodulatory Potential

Picolinic acid itself is a metabolite of tryptophan and has been shown to possess antiproliferative and immunomodulatory properties.[3] It can act as an iron chelator and may activate macrophages, leading to cytotoxicity against tumor cells. The incorporation of a fluorophenyl group could modulate these activities, potentially leading to the development of novel anticancer agents.

Antiviral and Neuroprotective Applications

Derivatives of picolinic acid have been investigated for their potential as broad-spectrum antiviral agents.[2] For instance, 5-(4-fluorophenyl)picolinic acid has shown promise in inhibiting the entry of enveloped viruses.[2] Additionally, some picolinic acid derivatives have been implicated in neuroprotective effects.[2] These findings suggest that 5-(2-Fluorophenyl)picolinic acid could be a valuable scaffold for the development of new therapeutic agents in these areas.

Analytical Methodologies

The analysis and quantification of 5-(2-Fluorophenyl)picolinic acid are crucial for quality control, pharmacokinetic studies, and environmental monitoring. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.

Representative HPLC Method

Table 4: Representative HPLC Conditions

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method should be validated for linearity, accuracy, precision, and sensitivity according to standard guidelines.

Conclusion and Future Perspectives

5-(2-Fluorophenyl)picolinic acid is a molecule with significant potential, stemming from the combined properties of its picolinic acid core and the 2-fluorophenyl substituent. While there is a need for more extensive experimental characterization of its physicochemical and biological properties, the available data on related compounds suggest promising avenues for its application in drug discovery and agrochemical development. Future research should focus on its detailed synthesis and purification, comprehensive spectroscopic and crystallographic analysis, and a thorough evaluation of its biological activity against a range of targets. Such studies will undoubtedly unlock the full potential of this intriguing molecule.

References

-

MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]

-

PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. Available at: [Link]

-

MDPI. (2021). Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. Available at: [Link]

-

PubChem. (n.d.). Picolinic acid. Available at: [Link]

-

Cui, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buy 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | 845826-99-5 [smolecule.com]

- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(2-Fluorophenyl)picolinic Acid: Synthesis, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Fluorophenyl)picolinic acid, a fluorinated derivative of picolinic acid, stands as a significant scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. Particular emphasis is placed on the prevalent use of the Suzuki-Miyaura cross-coupling reaction for its preparation, reflecting a cornerstone of modern organic synthesis. The document further explores the compound's physicochemical properties and delves into the broader biological context of picolinic acid derivatives, offering insights into potential applications and future research directions.

Introduction: The Emergence of Aryl-Substituted Picolinic Acids

Picolinic acid, or pyridine-2-carboxylic acid, is an endogenous metabolite of tryptophan with a wide range of biological activities, including immunological and neuroprotective effects.[1] Its inherent chelating properties and structural rigidity have made it a compelling starting point for the development of novel therapeutic agents and functional materials. The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of its biological and physical properties.

Among the various modifications, the introduction of an aryl group at the 5-position has proven to be a particularly fruitful strategy in drug discovery. This modification can significantly influence the molecule's interaction with biological targets, enhance its pharmacokinetic profile, and introduce new pharmacological activities. The subject of this guide, 5-(2-Fluorophenyl)picolinic acid (CAS 1158763-56-4), represents a key example of this molecular design, incorporating a 2-fluorophenyl moiety, a common feature in many modern pharmaceuticals due to its ability to modulate metabolic stability and binding affinity.[2]

Discovery and Historical Context

While the broader class of picolinic acid derivatives has been explored for several decades, the specific history of 5-(2-Fluorophenyl)picolinic acid is less explicitly documented in early literature. Its emergence is intrinsically linked to the advancements in cross-coupling methodologies, particularly the palladium-catalyzed Suzuki-Miyaura reaction, which revolutionized the formation of carbon-carbon bonds between aromatic rings.[3]

The development and refinement of such reactions in the late 20th and early 21st centuries provided chemists with a robust and versatile tool to synthesize a vast array of biaryl compounds, including 5-aryl-picolinic acids. It is within this context of expanding synthetic capabilities that 5-(2-Fluorophenyl)picolinic acid likely transitioned from a theoretical possibility to a readily accessible compound for research and development. While a singular "discovery" paper for this specific molecule is not readily apparent, its presence in chemical supplier catalogs and its implicit use as a building block in later patents and publications indicate its recognition as a valuable synthetic intermediate.

Synthesis and Characterization

The most logical and widely applicable method for the synthesis of 5-(2-Fluorophenyl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex.

Retrosynthetic Analysis

A retrosynthetic analysis of 5-(2-Fluorophenyl)picolinic acid points to two primary starting materials: a 5-substituted picolinic acid derivative and a 2-fluorophenylboronic acid derivative. The key disconnection is the bond between the pyridine ring and the fluorophenyl ring.

Caption: Retrosynthetic analysis of 5-(2-Fluorophenyl)picolinic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a detailed, step-by-step methodology for the synthesis of 5-(2-Fluorophenyl)picolinic acid. This protocol is based on established procedures for Suzuki-Miyaura couplings of pyridine derivatives.

Materials:

-

Methyl 5-bromopicolinate

-

2-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Methanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Step 1: Suzuki-Miyaura Coupling

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromopicolinate (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (sufficient to dissolve the reactants).

-

Add a degassed 2M aqueous solution of potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-(2-fluorophenyl)picolinate.

Caption: Suzuki-Miyaura coupling to form the ester intermediate.

Step 2: Saponification (Hydrolysis of the Ester)

-

Dissolve the crude methyl 5-(2-fluorophenyl)picolinate in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid.

-

A precipitate of 5-(2-Fluorophenyl)picolinic acid will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain the final product.

Caption: Saponification of the ester to yield the final acid.

Physicochemical Properties and Spectral Data

The following table summarizes the key physicochemical properties of 5-(2-Fluorophenyl)picolinic acid.

| Property | Value | Reference |

| CAS Number | 1158763-56-4 | [2] |

| Molecular Formula | C₁₂H₈FNO₂ | [2] |

| Molecular Weight | 217.20 g/mol | [2] |

| Appearance | Off-white to light yellow solid (typical) | |

| Solubility | Soluble in methanol, DMSO, DMF | |

| Storage | Sealed in dry, 2-8°C | [2] |

While specific spectral data for 5-(2-Fluorophenyl)picolinic acid is not widely published in peer-reviewed journals, typical expected values based on its structure would include:

-

¹H NMR: Resonances in the aromatic region (7.0-9.0 ppm) corresponding to the protons on both the pyridine and fluorophenyl rings. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Signals corresponding to the twelve carbon atoms, with characteristic shifts for the carboxylic acid carbon (~165-175 ppm) and the carbon atoms attached to fluorine and nitrogen.

-

Mass Spectrometry: An exact mass consistent with the molecular formula C₁₂H₈FNO₂.

Biological Activity and Potential Applications

While specific biological data for 5-(2-Fluorophenyl)picolinic acid is limited in the public domain, the broader class of 5-substituted picolinic acids has shown a wide range of pharmacological activities. These include potential applications as:

-

Anti-inflammatory agents: Some picolinic acid derivatives have been investigated for their ability to modulate inflammatory pathways.

-

Anticancer agents: The picolinic acid scaffold has been incorporated into molecules designed to target various aspects of cancer cell proliferation and survival.

-

Herbicides: Certain substituted picolinic acids are known to act as synthetic auxins, a class of herbicides.[4]

-

Enzyme inhibitors: The chelating and hydrogen bonding capabilities of the picolinic acid moiety make it a suitable pharmacophore for designing enzyme inhibitors.

The presence of the 2-fluorophenyl group in 5-(2-Fluorophenyl)picolinic acid is significant. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can affect cell permeability and overall pharmacokinetic properties.

Future Directions and Conclusion

5-(2-Fluorophenyl)picolinic acid represents a valuable and versatile building block in the synthesis of more complex molecules with potential applications in drug discovery and materials science. While its own biological profile is not extensively characterized publicly, its structural motifs suggest a high potential for biological activity.

Future research efforts could focus on:

-

Systematic biological screening: Evaluating 5-(2-Fluorophenyl)picolinic acid and its simple derivatives against a broad range of biological targets to uncover novel pharmacological activities.

-

Elaboration of the core structure: Using the carboxylic acid and the pyridine nitrogen as handles for further chemical modifications to generate libraries of novel compounds for high-throughput screening.

-

Development of novel materials: Exploring the use of 5-(2-Fluorophenyl)picolinic acid as a ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers with interesting photophysical or catalytic properties.

References

-

PubChem. Picolinic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2762876, 5-fluoropyridine-2-carboxylic Acid. [Link]

-

Verbitsky, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2953–2957. [Link]

-

Arctom Collection. CAS NO. 1158763-56-4 | 5-(2-Fluorophenyl)picolinic acid. [Link]

-

Bravin, F., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1372. [Link]

-

Wang, C., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

- Google Patents. Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]

-

Gao, J., et al. (2022). Design, Synthesis and Biological Evaluation of FABP4/5 Inhibitors Based on Quinoline Scaffold. Chinese Journal of Organic Chemistry, 42(1), 1-13. [Link]

-

Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446–4456. [Link]

-

Bakr, M. F., et al. (2015). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Beilstein Journal of Organic Chemistry, 11, 219–225. [Link]

-

Maccioni, E., & Sanna, M. (2022). Special Issue on “The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value”. Molecules, 27(15), 4882. [Link]

-

Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915-4917. [Link]

-

Kumar, A., et al. (2018). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). ACS Omega, 3(9), 11575–11585. [Link]

-

Pirol, S., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 140–149. [Link]

-

Gong, L., et al. (2026). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes: One-Step Construction of Chiral N-Fused Bicyclic Skeletons. Journal of the American Chemical Society. [Link]

-

Wang, H., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Research, 2008(1), 59-60. [Link]

-

Sharma, U. K., et al. (2020). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 11(26), 6777–6783. [Link]

-

Kumar, A., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. New Journal of Chemistry, 44(38), 16499-16507. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of 5-(2-Fluorophenyl)picolinic Acid: A Technical Guide

Introduction

5-(2-Fluorophenyl)picolinic acid, a substituted pyridine derivative, represents a class of compounds with significant interest in medicinal chemistry and materials science. Its structural characterization is a critical step in ensuring purity, confirming identity, and understanding its chemical behavior. This technical guide provides an in-depth analysis of the spectroscopic data of 5-(2-Fluorophenyl)picolinic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein are grounded in established analytical practices, and the interpretation of the spectral data is based on fundamental principles of spectroscopy and corroborated by data from analogous structures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

The molecular structure of 5-(2-Fluorophenyl)picolinic acid, with the systematic numbering used for NMR assignments, is depicted below.

Caption: Molecular Structure of 5-(2-Fluorophenyl)picolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] For 5-(2-Fluorophenyl)picolinic acid, both ¹H and ¹³C NMR are essential for structural elucidation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of a solid organic compound like 5-(2-Fluorophenyl)picolinic acid is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.[1]

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.7-1.0 mL of DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid interfering signals from the solvent itself.[2]

-

Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution into a clean NMR tube.[1]

-

-

Instrument Setup:

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

-

Caption: Generalized workflow for NMR sample preparation and analysis.

¹H NMR Data (Predicted)

The ¹H NMR spectrum of 5-(2-Fluorophenyl)picolinic acid is expected to show distinct signals for the protons on the picolinic acid and the fluorophenyl rings. The chemical shifts are influenced by the electronic effects of the nitrogen atom, the carboxylic acid group, and the fluorine atom. Aromatic protons typically resonate in the range of 6.5-8.0 ppm.[4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~8.2 | d | J(H3, H4) ≈ 8.0 |

| H-4 | ~8.0 | dd | J(H3, H4) ≈ 8.0, J(H4, H6) ≈ 2.0 |

| H-6 | ~8.9 | d | J(H4, H6) ≈ 2.0 |

| H-3' | ~7.3 | m | |

| H-4' | ~7.5 | m | |

| H-5' | ~7.2 | m | |

| H-6' | ~7.6 | m | |

| COOH | >10 | br s |

Interpretation of ¹H NMR Spectrum:

-

The protons on the picolinic acid ring (H-3, H-4, and H-6) are expected to be deshielded due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, thus appearing at lower field.

-

The protons on the 2-fluorophenyl ring (H-3', H-4', H-5', and H-6') will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift and may be exchangeable with deuterium if D₂O is present.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule. Carbons in aromatic rings typically appear between 125-150 ppm, while the carboxylic acid carbon is found further downfield (160-185 ppm).[5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~125 |

| C-4 | ~140 |

| C-5 | ~138 |

| C-6 | ~152 |

| C-7 (COOH) | ~165 |

| C-1' | ~128 (d, J(C,F) ≈ 3-4 Hz) |

| C-2' | ~160 (d, J(C,F) ≈ 245 Hz) |

| C-3' | ~116 (d, J(C,F) ≈ 21 Hz) |

| C-4' | ~132 (d, J(C,F) ≈ 8 Hz) |

| C-5' | ~125 |

| C-6' | ~130 (d, J(C,F) ≈ 3 Hz) |

Interpretation of ¹³C NMR Spectrum:

-

The carbon atoms of the pyridine ring will show distinct chemical shifts based on their proximity to the nitrogen atom and the substituent.

-

The carbons of the fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom. The carbon directly bonded to the fluorine (C-2') will show a large one-bond coupling constant, while other carbons will show smaller two-, three-, or four-bond couplings.

-

The quaternary carbons (C-2, C-5, C-1', C-2', and C-7) may have lower intensities compared to the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

For a solid sample like 5-(2-Fluorophenyl)picolinic acid, the following attenuated total reflectance (ATR) or KBr pellet method can be used.

ATR Method:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample onto the crystal, ensuring good contact.[7]

-

Apply pressure using the anvil.

-

Acquire the sample spectrum.

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

Caption: A streamlined workflow for ESI-MS analysis.

Mass Spectrometry Data (Predicted)

The mass spectrum of 5-(2-Fluorophenyl)picolinic acid (Molecular Formula: C₁₂H₈FNO₂, Molecular Weight: 217.20 g/mol ) is expected to show the following key ions.

| m/z (Predicted) | Ion | Interpretation |

| 218.06 | [M+H]⁺ | Molecular ion peak (positive ion mode) |

| 216.04 | [M-H]⁻ | Molecular ion peak (negative ion mode) |

| 172.05 | [M+H - H₂O]⁺ or [M-H - CO₂]⁻ | Loss of water or carbon dioxide |

| 173.06 | [M+H - CO]⁺ | Loss of carbon monoxide |

Interpretation of Mass Spectrum:

-

In positive ion mode, the molecular ion is expected to be observed as the protonated molecule [M+H]⁺ at m/z 218.06.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 216.04 is likely to be the base peak.

-

Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). [8]The presence of a prominent molecular ion is expected due to the stability of the aromatic rings. [8]

Conclusion

The comprehensive spectroscopic analysis of 5-(2-Fluorophenyl)picolinic acid through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, based on established principles and data from related compounds, offers a robust framework for researchers to verify the identity and purity of this compound. The detailed experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data, which is fundamental for advancing research and development in fields where this molecule holds promise.

References

-

FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. (n.d.). USC Department of Chemistry. Retrieved January 27, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved January 27, 2026, from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Kwame Nkrumah University of Science and Technology. Retrieved January 27, 2026, from [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath. Retrieved January 27, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

12.2: Interpreting Mass Spectra. (2023, January 28). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder. Retrieved January 27, 2026, from [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved January 27, 2026, from [Link]

-

Ramon, G., Davies, K., & Nassimbeni, L. R. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(14), 2800-2808. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

5.4: The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved January 27, 2026, from [Link]

-

Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube. Retrieved January 27, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). University of Helsinki. Retrieved January 27, 2026, from [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 27, 2026, from [Link]

-

infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]

-

FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022, December 13). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-La Crosse. Retrieved January 27, 2026, from [Link]

-

12.2 Interpreting Mass Spectra. (2023, September 20). OpenStax. Retrieved January 27, 2026, from [Link]

-

Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019, August 12). ACS Publications. Retrieved January 27, 2026, from [Link]

-

Carbon-13 NMR Spectroscopy. (2019, January 21). YouTube. Retrieved January 27, 2026, from [Link]

-

How to Interpret Mass Spectra | Organic Chemistry Lab Techniques. (2024, January 25). YouTube. Retrieved January 27, 2026, from [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved January 27, 2026, from [Link]

-

Assigning the ESI mass spectra of organometallic and coordination compounds. (2019, April 6). University of Victoria. Retrieved January 27, 2026, from [Link]

-

IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of Massachusetts Lowell. Retrieved January 27, 2026, from [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 5). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Infrared Spectra and Molecular Configuration of Benzoic Acid. (n.d.). CORE. Retrieved January 27, 2026, from [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta. Retrieved January 27, 2026, from [Link]

Sources

- 1. chem.latech.edu [chem.latech.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. books.rsc.org [books.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. whitman.edu [whitman.edu]

Methodological & Application

Application Note & Protocol: A Framework for the In-Cell Characterization of 5-(2-Fluorophenyl)picolinic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-(2-Fluorophenyl)picolinic acid is a novel small molecule with limited characterization in the public domain. As a derivative of picolinic acid, it belongs to a class of compounds with diverse biological activities, including roles as enzyme inhibitors, signaling modulators, and therapeutic agents for a range of diseases.[1] This guide presents a comprehensive framework for the systematic evaluation of 5-(2-Fluorophenyl)picolinic acid in a cell culture setting. It provides detailed, field-proven protocols for establishing its physicochemical properties, determining its effective concentration range, and elucidating its potential mechanism of action. The workflow is designed to be a self-validating system, enabling researchers to generate robust and reproducible data for this new chemical entity.

Introduction: The Scientific Rationale

Picolinic acid and its derivatives are a significant class of pyridine carboxylic acids that have given rise to a multitude of therapeutic agents.[1] These scaffolds are known to interact with a wide array of biological targets, functioning as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[1][2][3] The inclusion of a fluorophenyl group, a common modification in medicinal chemistry, can substantially alter a molecule's lipophilicity, metabolic stability, and target-binding affinity.[4]

Given the therapeutic potential of picolinic acid derivatives, 5-(2-Fluorophenyl)picolinic acid warrants a thorough investigation. However, in the absence of established data, a hypothesis-driven approach is necessary. Structurally related molecules and their known targets can provide a logical starting point for investigation. Potential, plausible mechanisms of action for a novel picolinic acid derivative could include:

-

Modulation of the Aryl Hydrocarbon Receptor (AHR) Pathway: The tryptophan metabolite kynurenine, which shares structural similarities with picolinic acid derivatives, is a known ligand for AHR, a key regulator of immune responses.[5][6][7] Dysregulation of the Kynurenine/AHR pathway is implicated in cancer and autoimmune diseases.[7][8]

-

G-Protein Coupled Receptor (GPR35) Agonism/Antagonism: Kynurenic acid, another tryptophan metabolite, is an endogenous agonist for GPR35, a receptor involved in inflammation and metabolic homeostasis.[9][10] GPR35 activation can modulate immune cell recruitment and cytokine production.[11][12]

This guide provides the experimental framework to test these or other hypotheses and to build a comprehensive biological profile of 5-(2-Fluorophenyl)picolinic acid.

Phase 1: Physicochemical Characterization & Stock Solution Preparation

The first critical step is to understand the compound's basic properties and to prepare a stable, concentrated stock solution. This ensures accurate and reproducible dosing in all subsequent cell-based assays.

Solubility Assessment

Causality: The solubility of a compound dictates the choice of solvent for stock solutions and influences its bioavailability in culture media. Using a solvent at a concentration that is toxic to cells can confound experimental results. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in cell culture media should ideally be kept below 0.1% (v/v).

Protocol: Small-Scale Solubility Testing

-

Weigh out 1-2 mg of 5-(2-Fluorophenyl)picolinic acid into separate microcentrifuge tubes.

-

To each tube, add a small, precise volume (e.g., 100 µL) of a test solvent (e.g., DMSO, Ethanol, sterile PBS).

-

Vortex vigorously for 1-2 minutes.

-

Visually inspect for undissolved particulate matter.

-

If the compound dissolves completely, it is soluble at ≥10-20 mg/mL in that solvent. If not, add incremental volumes of the solvent, vortexing after each addition, to estimate the approximate solubility.

-

Prioritize a solvent that provides high solubility to create a concentrated stock.

Data Presentation: Example Solubility Table

| Solvent | Visual Solubility at 25°C | Estimated Solubility | Notes |

| DMSO | Fully Dissolved | >20 mg/mL | Preferred for high concentration stock. |

| Ethanol | Partially Soluble | ~5 mg/mL | Potential alternative if DMSO is not suitable. |

| Sterile PBS (pH 7.4) | Insoluble | <0.1 mg/mL | Not suitable for stock solution. |

Stock Solution Preparation and Storage

Expertise & Experience: Preparing a high-concentration primary stock (e.g., 10-50 mM in DMSO) is standard practice. This allows for small volumes to be used for preparing working solutions, minimizing the final solvent concentration in the cell culture medium. Aliquoting the stock prevents repeated freeze-thaw cycles which can degrade the compound.

Protocol: 10 mM Stock Solution in DMSO

-

Accurately weigh a known amount of 5-(2-Fluorophenyl)picolinic acid (e.g., 5 mg).

-

Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of C12H8FNO2 ≈ 217.19 g/mol ).

-

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

-

-

Add the calculated volume of high-purity, anhydrous DMSO to the compound.

-

Vortex or sonicate gently until the compound is completely dissolved.

-

Centrifuge the tube briefly to pellet any minor, insoluble impurities.

-

Carefully transfer the supernatant to sterile, cryovial tubes in small aliquots (e.g., 20-50 µL).

-

Store the aliquots at -20°C or -80°C, protected from light.

Phase 2: Dose-Range Finding and Cytotoxicity Profiling

Trustworthiness: Before assessing the biological activity of the compound, it is essential to determine the concentration range that is non-toxic to the cells. Performing experiments at cytotoxic concentrations can lead to misleading results that are artifacts of cell death rather than specific mechanistic effects.

Cell Viability Assay

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed the cells of interest (e.g., A549 lung cancer cells, peripheral blood mononuclear cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Dilution: Prepare a serial dilution of the 5-(2-Fluorophenyl)picolinic acid stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no treatment" control.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). The incubation time should be based on the expected mechanism; for example, metabolic changes might be visible at 24 hours, while effects on proliferation may require 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Presentation: Example Dose-Response Curve Data

| Concentration (µM) | % Viability (Relative to Vehicle) |

| 100 | 15% |

| 50 | 45% |

| 25 | 88% |

| 10 | 95% |

| 1 | 98% |

| 0.1 | 101% |

| Vehicle (DMSO) | 100% |

From this data, a non-toxic working concentration range for subsequent mechanistic studies would be selected (e.g., ≤ 10 µM).

Phase 3: Hypothesis-Driven Mechanistic Assays

Based on the initial hypotheses, specific assays can be employed to determine if 5-(2-Fluorophenyl)picolinic acid engages with the AHR or GPR35 pathways.

Investigating Aryl Hydrocarbon Receptor (AHR) Pathway Activation

Causality: AHR is a ligand-activated transcription factor. Upon ligand binding, it translocates to the nucleus and drives the expression of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[6] Therefore, measuring CYP1A1 expression is a reliable readout for AHR activation.

Protocol: qRT-PCR for CYP1A1 mRNA Expression

-

Cell Treatment: Plate a suitable cell line (e.g., HepG2 liver hepatocellular carcinoma cells, which have a robust AHR response) and treat with non-toxic concentrations of 5-(2-Fluorophenyl)picolinic acid (e.g., 1 µM, 5 µM, 10 µM) for 6-24 hours. Include a vehicle control and a positive control (e.g., Kynurenine).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): Perform qPCR using validated primers for CYP1A1 and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Analysis: Calculate the relative fold change in CYP1A1 expression using the delta-delta Ct method. A significant increase in CYP1A1 mRNA levels relative to the vehicle control would suggest AHR agonism.

Investigating GPR35 Activation

Causality: GPR35 is a G-protein coupled receptor that can signal through various pathways, including Gα13 and β-arrestin-2 recruitment.[9] It is also known to influence intracellular calcium levels.[13] A common method to assess GPR35 activation is to measure the downstream consequences of its signaling, such as changes in cell migration or phosphorylation of key signaling proteins like ERK.[12]

Protocol: Transwell Migration Assay

-

Cell Culture: Use a cell line known to express GPR35 and exhibit migratory behavior, such as neutrophils or certain colon cancer cell lines.[11][12]

-

Assay Setup: Place Transwell inserts (with an appropriate pore size) into the wells of a 24-well plate.

-

Chemoattractant: In the lower chamber, add medium containing different concentrations of 5-(2-Fluorophenyl)picolinic acid. Include a vehicle control and a known GPR35 agonist (e.g., Zaprinast) as a positive control.[12]

-

Cell Seeding: Seed the cells in serum-free medium into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 4-18 hours).

-

Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane.

-

Analysis: Count the number of migrated cells in several fields of view under a microscope. An increase in cell migration towards the compound suggests GPR35 agonism.

Visualization & Workflow Diagrams

A logical workflow is crucial for the systematic characterization of a novel compound.

Experimental Workflow Diagram

Caption: Hypothesized activation of the AHR pathway.

References

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020, February 12). PMC - NIH. Available at: [Link]

-

GPR35 promotes neutrophil recruitment in response to serotonin metabolite 5-HIAA. NIH. Available at: [Link]

-

GPR35 acts a dual role and therapeutic target in inflammation. (2023, August 2). Frontiers. Available at: [Link]

-

GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump. (2021, March 1). PubMed Central. Available at: [Link]

-

Picolinic acid. Wikipedia. Available at: [Link]

-

Paruszewski, R., et al. (2005, October). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed. Available at: [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). PMC - NIH. Available at: [Link]

-

Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine. (2020, August 11). PubMed Central. Available at: [Link]

-

Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. PubMed Central. Available at: [Link]

-

Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. (2024, May 30). MDPI. Available at: [Link]

-

Abbas, A. H., et al. (2021, September 8). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia. Available at: [Link]

-

Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression. (2021, March 1). AACR Journals. Available at: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024, May 20). PMC - PubMed Central. Available at: [Link]

-

Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. (2020, July 29). ACS Pharmacology & Translational Science. Available at: [Link]

-

The Role of the Kynurenine/AhR Pathway in Diseases Related to Metabolism and Cancer. (2023, September 14). Available at: [Link]

-

Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. (2018, August 9). ResearchGate. Available at: [Link]

- New picolinic acid derivatives and their use as intermediates. (2018, June 28). Google Patents.

-

Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). PubMed. Available at: [Link]

-

Aryl Hydrocarbon Receptor and Kynurenine: Recent Advances in Autoimmune Disease Research. (2017, June 20). Frontiers. Available at: [Link]

-

Solubility and Crystallization Studies of Picolinic Acid. (2023, February 24). MDPI. Available at: [Link]

-

Recent advances in the development of AHR antagonists in immuno-oncology. (2021, March 1). PMC. Available at: [Link]

-

picolinic acid. Available at: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. public.pensoft.net [public.pensoft.net]

- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Aryl Hydrocarbon Receptor and Kynurenine: Recent Advances in Autoimmune Disease Research [frontiersin.org]

- 8. The Role of the Kynurenine/AhR Pathway in Diseases Related to Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. GPR35 promotes neutrophil recruitment in response to serotonin metabolite 5-HIAA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 13. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solubilization Protocols for 5-(2-Fluorophenyl)picolinic Acid

Abstract & Chemical Identity

5-(2-Fluorophenyl)picolinic acid is a functionalized pyridine derivative often utilized as a scaffold in synthetic auxin herbicides (e.g., florpyrauxifen-benzyl analogs) and metallo-organic frameworks. Its physicochemical behavior is dominated by two competing structural motifs: the hydrophilic, ionizable picolinic acid headgroup and the lipophilic 2-fluorophenyl tail.

Successful dissolution requires navigating its zwitterionic potential and pH-dependent solubility. This guide provides a standardized protocol to generate stable stock and working solutions, minimizing the risk of "crashing out" in biological media.

Table 1: Physicochemical Properties

| Property | Value | Relevance to Solubility |

| CAS Number | 1158763-56-4 | Unique Identifier |

| Molecular Weight | 217.20 g/mol | Low MW facilitates membrane permeability |

| Formula | C₁₂H₈FNO₂ | Fluorine atom increases lipophilicity |

| Predicted pKa (COOH) | ~4.5 - 5.0 | Ionized (soluble) at physiological pH (7.4) |

| Predicted LogP | ~2.5 - 3.0 | Moderately lipophilic; requires organic co-solvent |

| Appearance | White to off-white solid | Crystalline lattice energy must be overcome |

Solubility Assessment & Solvent Selection[1]

The Mechanistic Challenge

Unlike unsubstituted picolinic acid, which is highly water-soluble (>800 g/kg), the addition of the 2-fluorophenyl group significantly reduces aqueous solubility of the neutral molecule.

-

The Fluorine Effect: The fluorine atom enhances the hydrophobicity of the phenyl ring, increasing the partition coefficient (LogP).

-

The Chelation Risk: Picolinic acid moieties are bidentate ligands. In media containing

,

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Application |

| DMSO (Dimethyl Sulfoxide) | Excellent (>50 mM) | Primary Stock Solution |

| Ethanol (100%) | Good (~10-20 mM) | Alternative Stock (evaporation risk) |

| Water (pH < 4) | Poor (Insoluble) | Avoid for initial dissolution |

| PBS (pH 7.4) | Moderate (needs pre-dissolution) | Working Solution Diluent |

| 1M NaOH | Good (forms Na-salt) | For aqueous-only stock (specialized) |

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock for long-term storage.

Reagents:

-

5-(2-Fluorophenyl)picolinic acid (Solid)[1]

-

Anhydrous DMSO (Cell culture grade, >99.9%)

Procedure:

-

Weighing: Weigh 10.86 mg of 5-(2-Fluorophenyl)picolinic acid into a sterile microcentrifuge tube.

-

Calculation:

.

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Vortexing: Vortex vigorously for 30–60 seconds. The solid should dissolve completely to form a clear, colorless solution.

-

Note: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Inspection: Visually confirm the absence of crystal residues.

-

Storage: Aliquot into light-protective amber tubes (20–50 µL each) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Working Solution (Aqueous)

Objective: Dilute the DMSO stock into biological media without precipitation. Target Concentration: 100 µM (0.2% DMSO final concentration).

Critical Mechanism: Upon dilution into water, the organic solvent concentration drops, forcing the compound to rely on its intrinsic aqueous solubility. To prevent precipitation, the pH must be maintained above the pKa (~5.0) to ensure the molecule exists as the soluble carboxylate anion.

Procedure:

-

Pre-warm Media: Warm the culture medium or buffer (e.g., PBS) to 37°C.

-

Rapid Dilution Technique:

-

Pipette the required volume of media into a tube.

-

While vortexing the media gently, slowly inject the DMSO stock directly into the center of the liquid.

-

Example: Add 2 µL of 50 mM Stock to 998 µL of Media.

-

-

pH Check (Crucial):

-

If the concentration is high (>500 µM), the acidic nature of the compound may lower the pH of unbuffered solutions, causing self-precipitation.

-

Action: Verify pH is >7.0. If cloudy, add 1N NaOH dropwise until clear.

-

-

Clarification: If using for cellular assays, filter-sterilize using a 0.22 µm PTFE or Nylon syringe filter (Do not use cellulose acetate, which may bind the drug).

Troubleshooting & Stability

Common Failure Modes

-

Cloudiness upon dilution: This indicates the "Crash-out" effect.

-

Fix: Reduce the final concentration or increase the pH of the buffer.

-

-

Precipitation in Media (DMEM/RPMI): Likely due to Calcium/Magnesium chelation.

-

Fix: Use a lower concentration or switch to a buffer with lower divalent cation content if the experiment permits.

-

Stability

-

Solid State: Stable for >2 years at 4°C desiccated.

-

DMSO Stock: Stable for 6 months at -20°C.

-

Aqueous Working Solution: Unstable. Prepare fresh. The ester/amide bonds are stable, but the compound may oxidize or adhere to plastics over time.

Visualization: Dissolution Decision Tree

Figure 1: Logical workflow for solubilizing 5-(2-Fluorophenyl)picolinic acid, prioritizing DMSO stock preparation and pH management during aqueous dilution.

References

-

Bernardes, C. E. S., et al. (2023).[2] Solubility and Crystallization Studies of Picolinic Acid. MDPI Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1018, Picolinic acid. Retrieved from [Link]

- Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.

Sources

Application Note: 5-(2-Fluorophenyl)picolinic Acid as a Chemical Probe for GPR35 Receptor Activation

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of 5-(2-Fluorophenyl)picolinic Acid in GPR35 Research

5-(2-Fluorophenyl)picolinic acid is a synthetic small molecule belonging to the picolinic acid class of compounds. While research on this specific derivative is emerging, its structural similarity to known G protein-coupled receptor 35 (GPR35) agonists suggests its potential as a valuable chemical probe to elucidate the function of this historically orphan receptor.[1][2] GPR35 is predominantly expressed in immune cells and the gastrointestinal tract, playing a significant role in inflammatory processes, pain perception, and cardiovascular function.[3][4] The complex and sometimes contradictory roles of GPR35 in both pro- and anti-inflammatory responses make selective chemical probes essential for dissecting its signaling pathways and therapeutic potential.[5] This document provides a comprehensive guide for utilizing 5-(2-Fluorophenyl)picolinic acid to investigate GPR35 activation and downstream signaling in cellular models.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a chemical probe is paramount for accurate and reproducible experimental outcomes. The properties of 5-(2-Fluorophenyl)picolinic acid are predicted based on its structural similarity to picolinic acid and its derivatives.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₈FNO₂ | |

| Molecular Weight | 217.19 g/mol | |

| Appearance | White to off-white solid | [6][7] |

| Melting Point | ~165 °C | Based on 5-Fluoropicolinic acid[8] |

| Solubility | Soluble in DMSO and Methanol | Based on 5-Fluoropicolinic acid[8] |

| pKa | ~5.3 | Based on picolinic acid[7] |

Stock Solution Preparation and Storage:

For in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution of 5-(2-Fluorophenyl)picolinic acid in sterile DMSO.

-

Preparation: Prepare a 10 mM stock solution in anhydrous DMSO. Briefly warm the solution to 37°C and vortex to ensure complete dissolution.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage. Protect from light.

Mechanism of Action: Targeting the GPR35 Signaling Cascade

GPR35 activation by an agonist like 5-(2-Fluorophenyl)picolinic acid is hypothesized to initiate a cascade of intracellular signaling events. The receptor primarily couples to Gαi/o, Gα12/13, and β-arrestin pathways, leading to diverse cellular responses.[9][10][11] Understanding these pathways is crucial for designing appropriate functional assays.

GPR35 Signaling Pathways:

Caption: GPR35 signaling upon agonist binding.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for characterizing the bioactivity of 5-(2-Fluorophenyl)picolinic acid. It is essential to include appropriate positive and negative controls in all experiments. For instance, a known GPR35 agonist like Zaprinast can serve as a positive control.[12]

Protocol 1: Cell Culture and Maintenance

This protocol describes the general maintenance of cell lines endogenously or exogenously expressing GPR35. HT-29 (human colorectal adenocarcinoma) and HEK293 (human embryonic kidney) cells are commonly used models.[2]

Materials:

-

HT-29 or HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture cells in T-75 flasks with appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.[13]

-

Subculture cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.

-

Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Prior to functional assays, it is crucial to determine the non-toxic concentration range of 5-(2-Fluorophenyl)picolinic acid. The MTT assay is a colorimetric method for assessing cell metabolic activity.[14]

Materials:

-

Cells expressing GPR35

-

96-well cell culture plates

-

5-(2-Fluorophenyl)picolinic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of 5-(2-Fluorophenyl)picolinic acid in culture medium.

-

Replace the medium in the wells with the compound dilutions and incubate for 24-48 hours.

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 3: GPR35 Activation Assessment (β-Arrestin Recruitment Assay)

β-arrestin recruitment is a hallmark of GPR35 activation.[4] This can be measured using various commercially available assay systems like PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific). The following is a generalized protocol.

Materials:

-

Cells engineered to co-express GPR35 and a β-arrestin reporter system

-

96-well white, clear-bottom cell culture plates

-

5-(2-Fluorophenyl)picolinic acid

-

Assay-specific detection reagents

Procedure:

-

Seed the engineered cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of 5-(2-Fluorophenyl)picolinic acid in the appropriate assay buffer.

-

Add the compound dilutions to the cells and incubate for 60-90 minutes at 37°C.[15]

-

Add the detection reagents according to the manufacturer's instructions.

-

Incubate for 60 minutes at room temperature in the dark.

-

Measure the luminescent or fluorescent signal using a plate reader.

-

Plot the dose-response curve and determine the EC₅₀ value.

Experimental Workflow for GPR35 Activation Assay:

Caption: General workflow for a cell-based GPR35 activation assay.

Protocol 4: Downstream Signaling Analysis (ERK1/2 Phosphorylation)

Activation of GPR35 can lead to the phosphorylation of ERK1/2, a key downstream signaling event.[5] This can be quantified using methods like Western blotting or AlphaLISA®.

Materials:

-

Cells expressing GPR35

-

6-well cell culture plates

-

5-(2-Fluorophenyl)picolinic acid

-

Cell lysis buffer

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Treat cells with 5-(2-Fluorophenyl)picolinic acid at various concentrations for different time points (e.g., 5, 15, 30 minutes).

-

Wash cells with ice-cold PBS and lyse with appropriate lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize phospho-ERK1/2 to total-ERK1/2.

Data Interpretation and Troubleshooting

-

Dose-Response Curves: A sigmoidal dose-response curve in functional assays is indicative of specific receptor-mediated activity. The EC₅₀ value represents the concentration of the compound that elicits a half-maximal response.

-

Specificity: To confirm that the observed effects are GPR35-mediated, consider using a GPR35 antagonist or performing experiments in parental cells lacking GPR35 expression.

-

Troubleshooting:

-

No response: Verify GPR35 expression in your cell line. Check the integrity and concentration of the compound. Optimize incubation times.

-

High background: Ensure proper washing steps. Use appropriate blocking buffers in immunoassays. Titrate antibody concentrations.

-

Poor reproducibility: Maintain consistent cell passage numbers and seeding densities. Ensure accurate pipetting and serial dilutions.

-

Conclusion

5-(2-Fluorophenyl)picolinic acid holds promise as a chemical probe for investigating GPR35 biology. The protocols outlined in this application note provide a robust starting point for researchers to characterize its activity and explore its effects on downstream signaling pathways. By employing these methods, the scientific community can further unravel the complexities of GPR35 function and its potential as a therapeutic target in a range of human diseases.

References

- Vertex Pharmaceuticals Incorporated. (2024). GPR35 Agonist Compounds. U.S.

- Wang, J., Simpliciano, M., & Wigglesworth, M. (2021). GPR35 in Intestinal Diseases: From Risk Gene to Function. Frontiers in Immunology, 12, 769451.

- Milligan, G., & Shimpukade, B. (2011). GPR35 as a Novel Therapeutic Target. Frontiers in Endocrinology, 2, 95.

- Divorty, N., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35.

- What are GPR35 agonists and how do they work? (2024). Pharmacology Weekly.

- Jenkins, L., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. Journal of Biological Chemistry, 286(38), 33334-33346.

- From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modul

- Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. (2012). ACS Medicinal Chemistry Letters, 3(2), 165-169.

- GPR35 acts a dual role and therapeutic target in inflammation. (2023). Frontiers in Immunology, 14, 1276561.

- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1431.

- GPR35 as a Novel Therapeutic Target. (2011).

-

GPR35. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

- Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed.

- Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. (2011). PubMed Central.

- Cell-Based Assays. (n.d.). Sigma-Aldrich.

-

Hammick reaction. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

- Safirinium Fluorescent “Click” Molecular Probes: Synthesis, CuAAC Reactions, and Microscopic Imaging. (2023). MDPI.

- Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.

- GPR35 | Agonists Antagonists. (n.d.). MedchemExpress.com.

- Cell-Based Assay Design for High-Content Screening of Drug Candid

- Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). (2021). PubMed Central.

-

Picolinic acid. (n.d.). In PubChem. Retrieved January 28, 2026, from [Link]

- picolinic acid. (n.d.). webbook.nist.gov.

- Protocol to differentiate glycosylphosphatidylinositol-anchored prion protein from pro-prion protein in cancer cells. (2021). PubMed Central.

- Pyrazoline-Based Fluorescent Probe: Synthesis, Characterization, Theoretical Simulation, and Detection of Picric Acid. (2024). PubMed.

- GPR35 acts a dual role and therapeutic target in inflammation. (2023).

- Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. (2012).

- Application Notes and Protocols for Cell-Based Assays of D-Psicose Bioactivity. (n.d.). Benchchem.

-

Picolinic acid. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

- 5-Fluoro-2-pyridinecarboxylic Acid. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. (2023). PubMed Central.

Sources

- 1. US20240254093A1 - GPR35 Agonist Compounds - Google Patents [patents.google.com]

- 2. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 4. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]

- 5. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. picolinic acid [chemister.ru]

- 8. 5-Fluoro-2-pyridinecarboxylic Acid | 107504-08-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. What are GPR35 agonists and how do they work? [synapse.patsnap.com]

- 10. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GPR35 - Wikipedia [en.wikipedia.org]

- 13. Protocol to differentiate glycosylphosphatidylinositol-anchored prion protein from pro-prion protein in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 5-(2-Fluorophenyl)picolinic acid

Prepared by: Gemini, Senior Application Scientist